Sodium 3-methylpyridine-2-sulfinate
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Overview
Description
Sodium 3-methylpyridine-2-sulfinate is an organosulfur compound with the molecular formula C6H6NNaO2S. It is a sodium salt derivative of 3-methylpyridine-2-sulfinic acid and is used primarily in research and industrial applications. This compound is known for its versatility in various chemical reactions and its role as a building block in the synthesis of more complex organosulfur compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 3-methylpyridine-2-sulfinate, typically involves the oxidation of thiols or disulfides. One common method is the oxidation of 3-methylpyridine-2-thiol using oxidizing agents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under controlled conditions . The reaction is usually carried out in an aqueous medium, and the resulting sulfinate is isolated by precipitation or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfonates.
Reduction: It can be reduced back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
Sodium 3-methylpyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium 3-methylpyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Sodium 3-methylpyridine-2-sulfinate can be compared with other sodium sulfinates, such as:
Sodium benzenesulfinate: Similar in reactivity but differs in the aromatic ring structure.
Sodium toluenesulfinate: Similar in reactivity but has a methyl group on the benzene ring.
Sodium methanesulfinate: Simpler structure with a single carbon atom attached to the sulfinate group.
These compounds share similar reactivity patterns but differ in their specific applications and the complexity of their structures.
Properties
IUPAC Name |
sodium;3-methylpyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.Na/c1-5-3-2-4-7-6(5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZILBQIYGJHQNZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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